molecular formula C22H20N6O2S2 B4310387 2'-amino-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B4310387
M. Wt: 464.6 g/mol
InChI Key: VGLPGULQDVLOEL-UHFFFAOYSA-N
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Description

2’-amino-2,5’-dioxo-1’-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-2,5’-dioxo-1’-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multiple steps. One common approach is the organocatalytic asymmetric reaction of propylene malononitrile with oxoindole and 1,3-indandione under bifunctional squaramide catalysis . This method yields optically active spiro compounds with high enantioselectivity and excellent yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2’-amino-2,5’-dioxo-1’-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole moiety would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

2’-amino-2,5’-dioxo-1’-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-amino-2,5’-dioxo-1’-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the thiadiazole moiety can interact with metal ions in enzyme active sites, while the indole and quinoline rings can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1’-benzyl-2’,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]-3-carbonitrile: Similar spiro structure but with different functional groups.

    2-amino-2’,5-dichlorobenzophenone: Contains an amino group and carbonitrile but lacks the spiro connection.

Uniqueness

2’-amino-2,5’-dioxo-1’-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its combination of functional groups and spiro structure, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2'-amino-2,5'-dioxo-1'-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)spiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S2/c1-11(2)31-21-27-26-20(32-21)28-15-8-5-9-16(29)17(15)22(13(10-23)18(28)24)12-6-3-4-7-14(12)25-19(22)30/h3-4,6-7,11H,5,8-9,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLPGULQDVLOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)N2C3=C(C(=O)CCC3)C4(C5=CC=CC=C5NC4=O)C(=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2'-amino-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 2
Reactant of Route 2
2'-amino-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 3
2'-amino-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 4
2'-amino-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 5
2'-amino-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 6
2'-amino-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

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